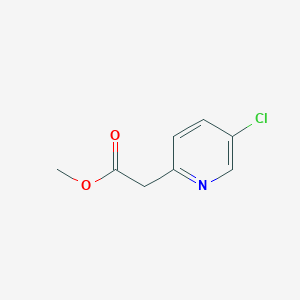

Methyl 2-(5-chloropyridin-2-YL)acetate

Description

Fundamental Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, is a cornerstone of modern chemical research. rsc.org Its structural similarity to benzene, but with the inclusion of a nitrogen atom, imparts unique electronic properties, including a dipole moment and a slightly basic character. This seemingly simple modification has profound implications for its chemical reactivity and its ability to interact with biological systems. synblock.com Pyridine scaffolds are prevalent in a vast array of natural products, such as alkaloids, and are integral to the structure of many vitamins, including niacin and pyridoxine. rsc.org In medicinal chemistry, the pyridine moiety is considered a "privileged scaffold" due to its consistent presence in a wide range of FDA-approved drugs. rsc.org Its ability to engage in hydrogen bonding and its metabolic stability make it a highly desirable component in drug design. synblock.com

Synthetic Utility of Alpha-Substituted Acetate (B1210297) Esters

Alpha-substituted acetate esters are versatile building blocks in organic synthesis. The presence of an ester group allows for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, and amidation to form amides. The alpha-position of these esters is particularly reactive due to the electron-withdrawing nature of the adjacent carbonyl group, which acidifies the alpha-protons. This allows for the facile generation of enolates, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. This reactivity makes alpha-substituted acetate esters crucial intermediates for the synthesis of more complex molecules, including amino acids and other biologically active compounds.

Contextualization of Halogenated Pyridine Derivatives in Chemical Transformations

The introduction of halogen atoms onto the pyridine ring significantly enhances its synthetic utility. Halogenated pyridines are key intermediates in a multitude of cross-coupling reactions, including the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are fundamental to modern organic synthesis, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds. The position of the halogen on the pyridine ring, as well as its identity (F, Cl, Br, I), influences the reactivity of the molecule, providing chemists with a tunable handle for selective chemical transformations. Furthermore, the presence of a halogen can modulate the electronic properties and lipophilicity of the pyridine ring, which is a critical consideration in drug design and the development of agrochemicals.

Overview of the Research Landscape for Pyridine-2-acetate Derivatives

Pyridine-2-acetate derivatives, which feature an acetic acid or ester moiety at the 2-position of the pyridine ring, are a particularly important subclass of pyridine compounds. This structural arrangement places the side chain adjacent to the ring nitrogen, which can influence its reactivity and conformational preferences. Research into these derivatives is extensive, with a significant focus on their application as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The methylene (B1212753) bridge of the acetate group can be functionalized, and the ester can be converted into other functional groups, providing multiple avenues for molecular elaboration. The combination of the versatile pyridine core and the reactive acetate side chain makes these compounds highly valuable synthetic intermediates.

Scope and Objectives of Academic Investigations on Methyl 2-(5-chloropyrin-2-YL)acetate

Academic and industrial investigations into Methyl 2-(5-chloropyridin-2-yl)acetate are primarily driven by its potential as a key building block in the synthesis of high-value chemical entities. The specific substitution pattern of this molecule—a chloro group at the 5-position and a methyl acetate group at the 2-position—makes it a bespoke precursor for certain molecular targets. A significant driver for research in this area is the quest for novel pharmaceuticals. For instance, closely related structures, such as ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, are crucial intermediates in the synthesis of modern anticoagulant drugs like Edoxaban. google.com This highlights the pharmaceutical industry's interest in compounds with this specific halogenated pyridine core.

The primary objectives of academic investigations into this compound include the development of efficient and scalable synthetic routes to the compound itself, a thorough exploration of its reactivity at the ester moiety and the pyridine ring, and its application in the synthesis of novel compounds with potential biological activity. Understanding the interplay between the chloro-substituent and the methyl acetate group is crucial for predicting and controlling its chemical behavior in complex synthetic sequences.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1181210-76-3 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Boiling Point | 239.0 ± 25.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

Detailed research findings on the synthesis and reactivity of this compound are crucial for unlocking its full potential as a synthetic intermediate. While specific, publicly available research solely dedicated to this exact molecule is somewhat limited, its structural motifs are well-represented in the broader chemical literature, allowing for a reasoned understanding of its likely chemical behavior and synthetic utility.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-chloropyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPKADVOKNOAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 5 Chloropyridin 2 Yl Acetate

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 2-(5-chloropyridin-2-yl)acetate, the primary disconnections involve the ester linkage and the carbon-carbon bond of the acetate (B1210297) group, as well as the functionalization of the pyridine (B92270) ring.

The most straightforward disconnection is at the ester C-O bond, which suggests a Fischer esterification between 2-(5-chloropyridin-2-yl)acetic acid and methanol (B129727). This is a common and often high-yielding approach, provided the carboxylic acid precursor is accessible.

A second strategy involves disconnecting the C-C bond between the pyridine ring and the acetate moiety. This leads to two potential synthetic routes:

Alkylation: This approach considers the pyridine ring as a nucleophile (or a synthon for a nucleophile) and the acetate group as an electrophile. This would typically involve the reaction of a 2-pyridyl organometallic species with a haloacetate.

Carbonylation: Here, a 2-halopyridine derivative can be carbonylated in the presence of a suitable palladium catalyst and a nucleophile to introduce the acetate group.

Direct Esterification Routes Utilizing 2-(5-chloropyridin-2-YL)acetic Acid Precursors

The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-(5-chloropyridin-2-yl)acetic acid. athabascau.calibretexts.org This acid-catalyzed reaction typically involves heating the carboxylic acid with an excess of methanol, which serves as both the reactant and the solvent. athabascau.calibretexts.org The equilibrium of this reversible reaction is driven towards the product side by the large excess of the alcohol and sometimes by the removal of water. libretexts.org

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). The choice of catalyst and reaction conditions can be optimized to achieve high yields.

Table 1: Representative Conditions for Fischer Esterification

| Carboxylic Acid Precursor | Alcohol | Catalyst | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2-(5-chloropyridin-2-yl)acetic acid | Methanol | H₂SO₄ | Reflux | 4-8 hours | >90% |

| 2-(5-chloropyridin-2-yl)acetic acid | Methanol | HCl (gas) | Room Temp to Reflux | 2-6 hours | High |

This table is illustrative and specific conditions may vary based on the literature.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the methanol. youtube.com A subsequent series of proton transfers and the elimination of a water molecule leads to the formation of the ester. youtube.com

C-C Bond Formation Strategies for the Acetate Moiety Integration

This strategy involves the formation of a carbon-carbon bond by reacting a nucleophilic pyridine derivative with an electrophilic acetate source. A common approach is the use of a Grignard reagent derived from a 2-halopyridine. For instance, 2-chloro-5-chloropyridine could be converted to the corresponding Grignard reagent, 5-chloro-2-pyridylmagnesium chloride, which can then be reacted with an electrophile like methyl chloroacetate.

While direct alkylation with haloacetates can be challenging due to the reactivity of the Grignard reagent, related cross-coupling reactions have proven effective. The Kumada-Corriu coupling, which utilizes a palladium or nickel catalyst, can facilitate the reaction between a Grignard reagent and an organic halide. researchgate.net This methodology is tolerant of a wide range of functional groups. researchgate.net

Table 2: Illustrative Kumada-Corriu Coupling Conditions

| Pyridyl Grignard Reagent | Electrophile | Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| 5-chloro-2-pyridylmagnesium chloride | Methyl Chloroacetate | Pd(OAc)₂ / SPO ligand | THF | 60°C |

This table presents plausible conditions based on known Kumada-Corriu couplings of pyridyl Grignard reagents. researchgate.net

The use of secondary phosphine (B1218219) oxide (SPO) ligands has been shown to be particularly effective in promoting the palladium-catalyzed coupling of 2-pyridyl Grignard reagents with aryl halides. researchgate.net

Palladium-catalyzed carbonylation reactions offer a powerful method for the introduction of a carbonyl group, which can then be trapped by a nucleophile like methanol to form the desired ester. nih.govrsc.org This approach typically starts with a dihalopyridine, such as 2,5-dichloropyridine.

In a typical reaction, the aryl halide undergoes oxidative addition to a palladium(0) complex. This is followed by the migratory insertion of carbon monoxide to form an acyl-palladium intermediate. Subsequent reaction with methanol (alcoholysis) yields the methyl ester and regenerates the palladium(0) catalyst.

Table 3: General Conditions for Palladium-Catalyzed Carbonylation

| Substrate | CO Pressure | Nucleophile | Catalyst | Ligand | Solvent | Temperature |

|---|---|---|---|---|---|---|

| 2,5-dichloropyridine | 1-10 atm | Methanol | Pd(OAc)₂ | PPh₃ | Toluene | 100-120°C |

This table provides representative conditions for palladium-catalyzed carbonylation reactions.

The choice of ligand is crucial for the success of these reactions, with phosphine ligands such as triphenylphosphine (B44618) (PPh₃) and Xantphos being commonly employed. The reaction conditions can be tuned to favor the carbonylation at the more reactive C-2 position of the pyridine ring. Renewable solvents are also being explored for such transformations. acs.org

Functionalization of the Pyridine Ring Precursors

An alternative synthetic route involves the introduction of the chlorine atom at the C-5 position of a pre-existing pyridine-2-acetate scaffold. This requires a regioselective chlorination reaction. The electronic nature of the pyridine ring and the directing effects of the substituents play a crucial role in determining the site of halogenation.

The acetic acid moiety at the C-2 position is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. However, electrophilic aromatic substitution on pyridine derivatives often occurs at the 3- and 5-positions. Selective chlorination at the C-5 position can be achieved under specific conditions, although it can be challenging to avoid the formation of other isomers.

Various chlorinating agents can be employed, including chlorine gas (Cl₂), N-chlorosuccinimide (NCS), and sulfuryl chloride (SO₂Cl₂). The choice of reagent and reaction conditions, such as solvent and temperature, can influence the regioselectivity of the reaction. While direct C-H chlorination can be difficult to control, enzymatic methods are emerging for site-selective halogenation of heterocyclic compounds. nih.gov

Table 4: Potential Conditions for Selective Chlorination

| Substrate | Chlorinating Agent | Catalyst/Additive | Solvent | Temperature |

|---|---|---|---|---|

| Methyl 2-(pyridin-2-yl)acetate | NCS | Acid catalyst | Acetonitrile (B52724) | Room Temp to 80°C |

| Methyl 2-(pyridin-2-yl)acetate | SO₂Cl₂ | Peroxide initiator | Dichloromethane | 0°C to Room Temp |

This table outlines plausible conditions for the selective chlorination of a pyridine-2-acetate derivative.

Late-stage functionalization through C-H activation is a growing field in organic synthesis and could offer future pathways for the direct and selective chlorination of such precursors. nih.gov

Regioselective Substitution Approaches

Regioselective substitution is a cornerstone in the synthesis of specifically substituted pyridine rings like that in this compound. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, dictate the positions susceptible to nucleophilic and electrophilic attack. The presence of a chlorine atom at the 5-position further influences this reactivity.

One common regioselective strategy involves the functionalization of a pre-existing 2-chloro-5-substituted pyridine. For instance, direct C-H functionalization at the 2-position of 5-chloropyridine derivatives can be challenging. A more controlled approach often involves the introduction of a directing group or the activation of a specific position.

A plausible regioselective approach could start from 2,5-dichloropyridine. Selective reaction at the 2-position is often favored due to the electronic influence of the ring nitrogen. A nucleophilic substitution reaction with a suitable acetate equivalent, such as the enolate of methyl acetate, could potentially introduce the desired side chain. The regioselectivity of this reaction is critical and can be influenced by the choice of base, solvent, and temperature.

Another regioselective method involves the functionalization of 2-picoline derivatives. Oxidation of the methyl group of 2-methyl-5-chloropyridine to a carboxylic acid, followed by esterification, is a potential route. However, direct introduction of the acetate moiety is often more efficient. This can be achieved by metalation of 2-methyl-5-chloropyridine at the methyl group, followed by reaction with a suitable electrophile like methyl chloroformate. The regioselectivity is ensured by the higher acidity of the methyl protons at the 2-position.

Studies on the functionalization of 2-chloropyridines have shown that the 2-chloro substituent can have an unexpected effect on the regioselectivity of metalation reactions, sometimes directing functionalization to the 4 and 5 positions. mdpi.com This highlights the importance of carefully selecting the reaction conditions to achieve the desired 2-substitution.

Advanced Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound can benefit significantly from the application of transition metal catalysis and organocatalysis.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, which are central to the synthesis of the target molecule. mdpi.comrsc.org Reactions such as Suzuki, Negishi, and Stille couplings can be employed to attach the acetate side chain to a pre-functionalized pyridine ring.

For example, a Negishi coupling could involve the reaction of a 2-halopyridine derivative, such as 2-bromo-5-chloropyridine, with an organozinc reagent derived from methyl bromoacetate. Palladium or nickel catalysts are typically employed for such transformations. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | - | Toluene | 80 | 75 |

| PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 100 | 82 |

| NiCl₂(dppp) | - | - | THF | 60 | 68 |

Table 1: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions.

The construction of the pyridine ring itself can also be achieved through transition metal-catalyzed cycloaddition reactions. For instance, cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles can provide a convergent route to substituted pyridines. While this approach might be more complex for the specific substitution pattern of the target molecule, it offers a high degree of flexibility for creating diverse pyridine derivatives.

Organocatalysis, the use of small organic molecules as catalysts, presents a metal-free alternative for certain synthetic transformations. nih.gov In the context of synthesizing this compound, organocatalysis could be particularly relevant for the esterification step if the synthesis proceeds via the corresponding carboxylic acid.

Common organocatalysts for esterification include 4-dimethylaminopyridine (B28879) (DMAP) and various Brønsted acids. These catalysts activate the carboxylic acid towards nucleophilic attack by methanol. The reactions are typically carried out under mild conditions and often exhibit high functional group tolerance.

A hypothetical organocatalytic approach could involve the reaction of 2-(5-chloropyridin-2-yl)acetic acid with methanol in the presence of a catalytic amount of an organic acid or base.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| DMAP | CH₂Cl₂ | 25 | 12 | 95 |

| p-Toluenesulfonic acid | Toluene | 110 (reflux) | 8 | 88 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | CH₂Cl₂ | 25 | 6 | 92 |

Table 2: Potential Organocatalytic Conditions for Methyl Ester Synthesis.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a robust and economically viable synthesis. researchgate.netresearchgate.net For the synthesis of this compound, several parameters can be systematically varied to maximize the yield and minimize the formation of byproducts.

Key parameters for optimization include:

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. For instance, in regioselective substitution reactions, lower temperatures may favor the desired isomer.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the stability of catalytic species.

Catalyst and Ligand: In transition metal-catalyzed reactions, screening different metal precursors and ligands is often necessary to identify the most active and selective catalytic system.

Base: The nature and stoichiometry of the base can be crucial in reactions involving deprotonation steps or in neutralizing acidic byproducts.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to achieve maximum conversion without significant product degradation.

A design of experiments (DoE) approach can be employed to systematically investigate the effects of multiple variables and their interactions, leading to a more efficient optimization process. For example, a factorial design could be used to study the impact of temperature, catalyst loading, and base concentration on the yield of a cross-coupling reaction.

Isolation and Purification Techniques

Following the chemical synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

A typical work-up procedure might involve:

Quenching: The reaction is first stopped by the addition of a suitable quenching agent, such as water or a saturated aqueous solution of ammonium (B1175870) chloride.

Extraction: The product is then extracted from the aqueous phase into an organic solvent in which it is highly soluble, such as ethyl acetate or dichloromethane.

Washing: The organic layer is washed with brine or a dilute acid/base solution to remove any remaining inorganic salts or unreacted starting materials.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, followed by removal of the solvent under reduced pressure using a rotary evaporator. orgsyn.org

The crude product obtained after these steps is often subjected to further purification. Common purification techniques include:

Crystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure crystalline material.

Column Chromatography: For liquid products or when crystallization is not feasible, column chromatography on silica (B1680970) gel or alumina (B75360) is a widely used technique. A suitable eluent system is chosen to achieve good separation of the desired product from impurities.

Distillation: If the compound is a volatile liquid with a sufficiently high boiling point, distillation under reduced pressure can be an effective purification method.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization and Structural Elucidation of Methyl 2 5 Chloropyridin 2 Yl Acetate

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy serves as a powerful, non-destructive analytical tool for identifying functional groups and providing a unique "molecular fingerprint." By probing the vibrational modes of a molecule, both FTIR and FT-Raman spectroscopy offer complementary information based on the principles of infrared absorption and Raman scattering, respectively.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber, where characteristic peaks correspond to specific functional groups and vibrational modes. For Methyl 2-(5-chloropyridin-2-yl)acetate, the FTIR spectrum is expected to exhibit several key absorption bands that confirm the presence of its constituent functional groups.

The most prominent feature in the FTIR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically observed in the range of 1735-1750 cm⁻¹. The exact position of this band is sensitive to the electronic environment. The presence of the electron-withdrawing 5-chloropyridin-2-yl group attached to the acetate (B1210297) moiety would likely shift this absorption to a higher wavenumber.

Vibrations associated with the aromatic pyridine (B92270) ring are also expected. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are anticipated to be observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, would appear in the 800-900 cm⁻¹ region.

The C-O stretching vibrations of the ester group will produce two distinct bands. The C-O single bond stretch of the acetate portion (O-CH₂) is expected around 1250-1300 cm⁻¹, while the O-CH₃ stretch of the methyl group would appear in the 1000-1100 cm⁻¹ range. The C-Cl stretching vibration from the chloropyridine ring is typically found in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine) |

| ~2950 | Medium | C-H Stretch | Aliphatic (CH₃) |

| ~1745 | Strong | C=O Stretch | Ester |

| ~1580, 1470, 1430 | Medium-Strong | C=C and C=N Stretch | Aromatic (Pyridine) |

| ~1280 | Strong | C-O Stretch | Ester (O-CH₂) |

| ~1050 | Medium | C-O Stretch | Ester (O-CH₃) |

| ~830 | Medium | C-H Bend (out-of-plane) | Aromatic (Pyridine) |

FT-Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic laser light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. Generally, non-polar bonds and symmetric vibrations give rise to strong Raman signals, while polar bonds are often weak.

In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the pyridine ring are expected to be particularly intense. The C=C and C=N symmetric stretches, which may be weak in the FTIR spectrum, should be prominent in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ region. The C-Cl stretching vibration is also expected to be a strong and sharp band in the Raman spectrum.

Conversely, the highly polar C=O stretching vibration of the ester group, which is very strong in the FTIR spectrum, is anticipated to be weaker in the Raman spectrum. The aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups are also expected to be present but may be less intense than the aromatic ring vibrations.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3080 | Medium | C-H Stretch | Aromatic (Pyridine) |

| ~2960 | Medium | C-H Stretch | Aliphatic (CH₃) |

| ~1740 | Weak | C=O Stretch | Ester |

| ~1590, 1380 | Strong | Ring Breathing/Stretching | Aromatic (Pyridine) |

| ~1020 | Strong | Ring Breathing | Aromatic (Pyridine) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring, the methylene group, and the methyl group of the ester.

The three protons on the pyridine ring will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. Due to the substitution pattern, they will exhibit a characteristic splitting pattern. The proton at the 6-position (H-6) is adjacent to the nitrogen atom and the substituent at the 5-position, and is expected to appear as a doublet. The proton at the 4-position (H-4) will be a doublet of doublets due to coupling with both H-3 and H-6 (meta-coupling). The proton at the 3-position (H-3) will also be a doublet.

The methylene protons (-CH₂-) of the acetate group are adjacent to both the aromatic ring and the carbonyl group, which will deshield them. This signal is expected to appear as a singlet in the range of 3.8-4.2 ppm. The three protons of the methyl ester group (-OCH₃) are in a relatively shielded environment and will appear as a sharp singlet further upfield, likely around 3.7 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.4 | d | 1H | H-6 (Pyridine) |

| ~7.7 | dd | 1H | H-4 (Pyridine) |

| ~7.3 | d | 1H | H-3 (Pyridine) |

| ~4.0 | s | 2H | -CH₂- |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal. In the proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected.

The carbonyl carbon of the ester group will be the most deshielded and is expected to appear in the range of 168-172 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (120-155 ppm). The carbon atom attached to the chlorine (C-5) and the carbon atom attached to the nitrogen and the acetate group (C-2) will have characteristic chemical shifts influenced by these substituents. The remaining pyridine carbons (C-3, C-4, and C-6) will also have distinct chemical shifts based on their electronic environment.

The methylene carbon (-CH₂-) of the acetate group is expected to appear around 40-45 ppm, and the methyl carbon (-OCH₃) of the ester will be the most shielded carbon, resonating at approximately 52 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | C=O (Ester) |

| ~152 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~129 | C-5 (Pyridine) |

| ~124 | C-3 (Pyridine) |

| ~52 | -OCH₃ |

2D NMR techniques are invaluable for establishing the connectivity between atoms, thus confirming the proposed structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings. In the case of this compound, cross-peaks would be expected between the coupled protons on the pyridine ring. Specifically, a correlation would be observed between H-3 and H-4, and between H-4 and H-6 (meta-coupling), confirming their adjacent and meta relationships, respectively. No cross-peaks would be observed for the singlet signals of the methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbons to which they are directly attached. This experiment would definitively link the proton signals to their corresponding carbon signals. For instance, the proton signal at ~8.4 ppm would correlate with the carbon signal at ~148 ppm (C-6), the signal at ~7.7 ppm with the carbon at ~138 ppm (C-4), and the signal at ~7.3 ppm with the carbon at ~124 ppm (C-3). Similarly, the methylene proton signal at ~4.0 ppm would correlate with the carbon at ~42 ppm, and the methyl proton signal at ~3.7 ppm would correlate with the carbon at ~52 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals long-range couplings between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected between:

The methylene protons (-CH₂-) and the carbonyl carbon (C=O), C-2, and C-3 of the pyridine ring.

The methyl protons (-OCH₃) and the carbonyl carbon (C=O).

The pyridine protons and adjacent and next-nearest neighbor carbons within the ring, further confirming the substitution pattern. For example, H-6 would show a correlation to C-2 and C-4.

By combining the information from these 2D NMR experiments, the complete bonding network of this compound can be unequivocally established, providing a definitive structural assignment.

Despite a comprehensive search for scholarly articles and detailed experimental data, specific spectroscopic and crystallographic information for the chemical compound "this compound" is not available in the public domain. Numerous searches have been conducted to locate research that includes High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or X-ray crystallography analysis for this specific compound.

The search results consistently lead to information about a similarly named but structurally different compound, "Methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate," or provide basic supplier information without the in-depth scientific data required to fulfill the detailed outline of the requested article.

Without access to primary research articles that have synthesized and characterized "this compound" and published the corresponding analytical data, it is not possible to generate a scientifically accurate and thorough article that adheres to the user's specific requirements for detailed research findings and data tables for each subsection.

Therefore, the requested article on the "" cannot be generated at this time due to the lack of available scientific literature and experimental data for this specific compound.

Chromatographic Methods for Purity Assessment and Isolation Efficiency

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis and purification of this compound. Reversed-phase HPLC is particularly well-suited for this compound due to its moderate polarity. A typical HPLC method involves a C18 stationary phase, which provides excellent separation for pyridine derivatives.

The mobile phase composition is critical for achieving optimal resolution. A gradient elution using a mixture of an aqueous component (often with an acid modifier like formic acid or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) is commonly employed. sielc.com The acidic modifier helps to protonate the pyridine nitrogen, ensuring consistent interaction with the stationary phase and leading to sharper, more symmetrical peaks. UV detection is typically set at a wavelength where the pyridine ring exhibits strong absorbance, generally around 254-270 nm.

A standard HPLC analysis would involve dissolving a small sample of this compound in the mobile phase or a compatible solvent and injecting it into the system. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter used for identification under specific chromatographic conditions. For purity assessment, the area of the main peak is compared to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A / 30% B to 30% A / 70% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 255 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. mdpi.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. mdpi.com

For this compound, a UPLC method would parallel the principles of the HPLC analysis but with scaled-down parameters to leverage the technology's speed. A shorter C18 column with smaller particles would be used, and the flow rate would be adjusted accordingly. The gradient elution would be much steeper, allowing for the separation to be completed in a fraction of the time required for HPLC. UPLC is particularly valuable for high-throughput screening of reaction conditions or for the rapid analysis of a large number of samples. The enhanced sensitivity of UPLC also makes it ideal for detecting and quantifying low-level impurities.

Table 2: Representative UPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% A / 5% B to 5% A / 95% B over 3 min |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 255 nm |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Expected Retention Time | ~1.8 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. wvu.edu In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. Alongside the reaction mixture, spots of the starting materials are also applied for comparison. The plate is then developed in a sealed chamber containing a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. wvu.edu The choice of solvent system is crucial for achieving good separation between the spots.

As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. wesleyan.edu After development, the plate is visualized, typically under UV light, where the pyridine-containing compounds will appear as dark spots. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Table 3: Example TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | 30:70 Ethyl Acetate / Hexane |

| Visualization | UV light (254 nm) |

| Starting Material (e.g., 2,5-dichloropyridine) | Expected Rf ~0.6 |

| Product (this compound) | Expected Rf ~0.4 |

Computational and Theoretical Investigations of Methyl 2 5 Chloropyridin 2 Yl Acetate

Quantum Chemical Methodologies for Electronic Structure and Energetics

Quantum chemical methods are indispensable tools for predicting the behavior of molecules at the atomic level. These calculations allow for the determination of various properties, including molecular geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding the stability and reactivity of Methyl 2-(5-chloropyridin-2-yl)acetate.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov DFT calculations are centered on the electron density of a molecule to determine its ground-state properties. For this compound, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to model its electronic behavior and predict various characteristics. nih.govresearchgate.net

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. mdpi.com For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the equilibrium structure. This is critical as the molecule's conformation influences its physical and chemical properties.

Illustrative Data Table for Optimized Geometry (Hypothetical) This table illustrates the type of data obtained from a geometry optimization calculation. The values are not based on actual calculations for the specified compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

|---|---|---|---|---|

| Bond Length | C1 | C2 | 1.39 Å | |

| Bond Angle | C1 | C2 | C3 | 120.0° |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.govnih.gov These calculations simulate the molecule's atomic vibrations, with each vibrational mode corresponding to a specific frequency.

The predicted vibrational spectrum for this compound would show characteristic peaks corresponding to the stretching and bending of its various functional groups, such as the C-Cl, C=N, C=O, and C-O bonds. For instance, aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while C=O stretching in esters appears in the 1750-1735 cm⁻¹ region. nih.govresearchgate.net By comparing the calculated spectrum with experimental data, a detailed assignment of the observed spectral bands can be achieved, providing a powerful method for structural confirmation. researchgate.net

Illustrative Data Table for Predicted Vibrational Frequencies (Hypothetical) This table illustrates the type of data obtained from a vibrational frequency calculation. The values are not based on actual calculations for the specified compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| C=O Stretch | 1740 | Strong |

| C-Cl Stretch | 750 | Medium |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. mdpi.com For this compound, DFT calculations can provide the energies of these orbitals and the resulting band gap. For a related compound, ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate, a HOMO-LUMO energy gap of 4.573 eV was calculated, suggesting significant stability. researchgate.net This type of analysis is crucial for understanding the electronic transitions and potential applications of the title compound in areas like materials science.

Illustrative Data Table for Frontier Orbital Energies (Hypothetical) This table illustrates the type of data obtained from a HOMO-LUMO analysis. The values are not based on actual calculations for the specified compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, although they are typically more computationally demanding than DFT.

For a molecule like this compound, ab initio calculations could be used to obtain benchmark values for its geometric and electronic properties or to study excited states with high precision. While DFT is often sufficient for ground-state properties, ab initio methods are valuable for situations where a higher level of theoretical accuracy is required to resolve subtle electronic effects or to validate the results from less computationally expensive methods.

Density Functional Theory (DFT) Calculations for Ground State Properties

Molecular Reactivity and Interaction Studies

Computational methods are also employed to investigate the chemical reactivity of this compound and its potential interactions with other molecules. mdpi.comresearchgate.net This is achieved by calculating various reactivity descriptors derived from the electronic structure.

Local reactivity can be explored using tools like the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. The MEP map for this compound would reveal regions that are electron-rich (negative potential), such as around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), typically around hydrogen atoms, would indicate sites for nucleophilic attack. Such studies are vital for predicting how the molecule will behave in a chemical reaction. nih.gov

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to predict the reactivity of molecules. nih.govresearchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms of the ester group, which are regions with higher electron density. The LUMO, conversely, would likely be distributed over the electron-deficient parts of the molecule, particularly the carbon atoms of the pyridine ring and the carbonyl carbon. The energy of these orbitals and the resulting gap would dictate the molecule's susceptibility to nucleophilic or electrophilic attack.

To illustrate, a Density Functional Theory (DFT) study on a related compound, ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate, calculated the HOMO-LUMO energy gap to be approximately 4.573 eV in the gaseous phase, indicating significant stability. researchgate.net A similar analysis for this compound would provide crucial insights into its electronic properties and reactivity.

Illustrative FMO Data for an Analogous Pyridine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.541 |

| LUMO Energy | -1.968 |

| HOMO-LUMO Gap (ΔE) | 4.573 |

Note: Data is illustrative and based on ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate for demonstrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. Red regions signify negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive potential, highlighting electron-poor areas prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net

In an MEP analysis of this compound, the most negative potential (red) would be expected around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, identifying these as the primary sites for electrophilic interaction. The most positive potential (blue) would likely be located on the hydrogen atoms, particularly those of the methylene (B1212753) bridge. This visualization provides a clear, intuitive guide to the molecule's reactivity towards charged or polar species. sigmaaldrich.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized, Lewis-like structure of bonds and lone pairs. wisc.edursc.org This method allows for the quantification of intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density from occupied donor orbitals (bonds or lone pairs) to unoccupied acceptor orbitals (antibonding or Rydberg orbitals). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. acadpubl.eu

Illustrative NBO Interaction Data for a Related Heterocyclic System

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N5 | π* (C2-C3) | 20.5 |

| LP (2) O11 | σ* (C10-C12) | 15.8 |

| π (C2-C3) | π* (N5-C6) | 18.2 |

Note: This table is a hypothetical representation of potential NBO analysis results for illustrative purposes.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. irjweb.com These descriptors are calculated from the energies of the HOMO and LUMO.

Chemical Hardness (η): Defined as half the HOMO-LUMO gap (η = (E_LUMO - E_HOMO) / 2), it measures the molecule's resistance to change in its electron distribution. A molecule with a large chemical hardness is considered "hard" and less reactive. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability. "Soft" molecules are more reactive.

Electronegativity (χ): Approximated as χ = -(E_HOMO + E_LUMO) / 2, it describes the molecule's ability to attract electrons.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η), this index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

For this compound, calculating these descriptors would provide a quantitative basis for comparing its reactivity with other compounds and understanding its behavior in chemical reactions.

Illustrative Global Reactivity Descriptors

| Descriptor | Definition | Illustrative Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.287 |

| Chemical Softness (S) | 1 / η | 0.437 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.255 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.954 |

Note: Values are calculated using the illustrative HOMO/LUMO energies from section 4.2.1 and are for demonstrative purposes.

Solvent Effects on Molecular Properties through Continuum Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate these effects. researchgate.netmdpi.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this continuum. This method allows for the calculation of how the solvent affects the molecule's geometry, electronic structure, and energy.

Applying a PCM to this compound would allow researchers to predict how its properties, such as the HOMO-LUMO gap and dipole moment, change in different solvents (e.g., water, ethanol, DMSO). For polar molecules, increasing solvent polarity generally leads to greater stabilization of charged or polar states, which can alter reaction pathways and activation energies. mdpi.com For example, a DFT study on a similar compound found that the HOMO-LUMO gap changed when moving from the gaseous phase to aqueous and acetone (B3395972) phases, indicating the solvent's influence on electronic stability. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, molecular flexibility, and interactions with other molecules, such as solvent or biological receptors.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and observing its dynamic behavior. This would be particularly useful for exploring its conformational landscape, identifying the most stable conformations, and understanding the flexibility of the acetate (B1210297) side chain relative to the pyridine ring. Such simulations are crucial in fields like drug design to understand how a ligand might adapt its shape to fit into the binding site of a protein. researchgate.net The stability of the molecule's conformation over the simulation time can be analyzed using metrics like the root-mean-square deviation (RMSD).

Reaction Chemistry and Synthetic Transformations Involving Methyl 2 5 Chloropyridin 2 Yl Acetate

Reactions at the Pyridine (B92270) Ring System

The pyridine ring of Methyl 2-(5-chloropyridin-2-yl)acetate is rendered electron-deficient by the nitrogen heteroatom, making it susceptible to a variety of transformations, particularly at the carbon atoms bearing the chlorine substituent and the adjacent ring positions.

Nucleophilic Aromatic Substitution at the C-2 or C-5 Chlorine Atom

A variety of nucleophiles can be employed to displace the chloride, leading to a wide array of substituted pyridine derivatives. The mild reaction conditions often associated with SNAr on activated heterocycles allow for a broad functional group tolerance. d-nb.info

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amines | Alkylamines, Arylamines | 5-Amino-pyridin-2-yl-acetate derivatives | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat |

| Alkoxides | Sodium methoxide, Sodium ethoxide | 5-Alkoxy-pyridin-2-yl-acetate derivatives | Alcohol solvent, Base |

| Thiolates | Sodium thiophenoxide | 5-Thiophenyl-pyridin-2-yl-acetate derivatives | Aprotic solvent (e.g., DMF) |

| Hydroxide | Sodium hydroxide | 5-Hydroxy-pyridin-2-yl-acetate derivatives | Aqueous base, Heat |

Cross-Coupling Reactions at the Chloropyridine Moiety (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloropyridine moiety of this compound is an excellent substrate for these transformations. rsc.orgrsc.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples organoboron compounds (typically boronic acids or esters) with organic halides. nih.gov It is widely used for the synthesis of biaryl compounds. The reaction of this compound with various aryl or heteroaryl boronic acids, catalyzed by a palladium complex with a suitable ligand, would yield 5-aryl- or 5-heteroaryl-pyridin-2-yl-acetate derivatives. researchgate.netresearchgate.netnih.gov

Table 2: Exemplary Suzuki-Miyaura Coupling Conditions for Chloropyridines

| Boronic Acid | Catalyst/Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Methyl 2-(5-phenylpyridin-2-yl)acetate |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | Methyl 2-(5-(4-methoxyphenyl)pyridin-2-yl)acetate |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Methyl 2-(5-(thiophen-2-yl)pyridin-2-yl)acetate |

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. libretexts.orgyoutube.com this compound can react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to yield 5-alkenyl-pyridin-2-yl-acetate derivatives. The reaction typically proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org

Table 3: Potential Heck Coupling Partners and Products

| Alkene | Catalyst | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | Methyl 2-(5-styrylpyridin-2-yl)acetate |

| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Methyl 2-(5-(2-ethoxycarbonyl-vinyl)-pyridin-2-yl)acetate |

| Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | Methyl 2-(5-cyclohex-1-enylpyridin-2-yl)acetate |

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org Reacting this compound with terminal alkynes provides a direct route to 5-alkynyl-pyridin-2-yl-acetate derivatives, which are valuable intermediates in medicinal chemistry and materials science. researchgate.netrsc.org Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Table 4: Representative Sonogashira Coupling Reactions

| Terminal Alkyne | Catalyst System | Base | Solvent | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Methyl 2-(5-(phenylethynyl)pyridin-2-yl)acetate |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | Methyl 2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)acetate |

| Propargyl alcohol | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | Methyl 2-(5-(3-hydroxyprop-1-yn-1-yl)pyridin-2-yl)acetate |

Directed Ortho Metalation and Subsequent Electrophilic Quenches

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.caharvard.edu The process involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be trapped with various electrophiles.

In the case of this compound, the situation is complex. The ring nitrogen and the chloro group are potential DMGs. However, studies on 2-chloropyridine (B119429) have shown that reaction with superbases like BuLi-LiDMAE can lead to an unprecedented regioselective C-6 lithiation. researchgate.netnih.govresearchgate.net The acetate (B1210297) group at the C-2 position is also expected to influence the regioselectivity. The most acidic protons are likely those at C-3, C-4, and C-6. The precise site of metalation would depend on the specific base and reaction conditions employed. Once formed, the organolithium species can react with a wide range of electrophiles.

Table 5: Potential Electrophilic Quenches Following Directed Metalation

| Metalation Position (Hypothetical) | Electrophile | Reagent Example | Product |

| C-6 | Aldehyde | Benzaldehyde | Methyl 2-(5-chloro-6-(hydroxy(phenyl)methyl)pyridin-2-yl)acetate |

| C-4 | Alkyl Halide | Iodomethane | Methyl 2-(5-chloro-4-methylpyridin-2-yl)acetate |

| C-3 | Silyl Halide | Trimethylsilyl chloride | Methyl 2-(5-chloro-3-(trimethylsilyl)pyridin-2-yl)acetate |

| C-6 | Carbon Dioxide | CO₂ (gas) | 6-(2-Methoxy-2-oxoethyl)-3-chloropicolinic acid |

Transformations of the Acetate Ester Moiety

The methyl acetate group provides a second reactive handle for synthetic modifications, allowing for the transformation of the ester into other functional groups.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-(5-chloropyridin-2-yl)acetic acid. This transformation can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification): This is typically carried out using an aqueous solution of a strong base, such as lithium hydroxide, sodium hydroxide, or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt.

Acid-catalyzed hydrolysis: This is an equilibrium process that is usually performed by heating the ester in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by acids, bases, or enzymes (lipases). masterorganicchemistry.comnih.gov Using a large excess of the new alcohol can drive the equilibrium towards the desired product. This method allows for the synthesis of a variety of esters of 2-(5-chloropyridin-2-yl)acetic acid. Enzymatic transesterification offers a green and mild alternative, often proceeding with high selectivity. researchgate.netrsc.org

Table 6: Transesterification of this compound

| Alcohol | Catalyst | Product |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 2-(5-chloropyridin-2-yl)acetate |

| Isopropanol | Sodium isopropoxide | Isopropyl 2-(5-chloropyridin-2-yl)acetate |

| Benzyl (B1604629) alcohol | Novozym 435 (Lipase) | Benzyl 2-(5-chloropyridin-2-yl)acetate |

| Ethylene glycol | p-Toluenesulfonic acid | 2-Hydroxyethyl 2-(5-chloropyridin-2-yl)acetate |

Amidation Reactions to Form Primary, Secondary, and Tertiary Amidesrsc.orgnih.govrsc.org

The ester moiety of this compound is a key functional group that can be readily converted into primary, secondary, or tertiary amides. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules. nih.gov The direct amidation of esters is a desirable alternative to methods involving carboxylic acid activation, which often require harsh conditions. nih.gov

Primary Amides: The synthesis of primary amides from methyl esters can be achieved through various methods. A facile and rapid approach involves the use of sodium amidoboranes (NaNH₂BH₃) at room temperature without the need for a catalyst. nih.gov This method is characterized by high chemoselectivity and quantitative conversion, typically completing within minutes. nih.gov Another approach involves the transition-metal-free reaction with ammonium (B1175870) carbonate in a suitable solvent like DMSO at room temperature. organic-chemistry.org

Secondary and Tertiary Amides: The formation of secondary and tertiary amides from this compound can be accomplished by reaction with the corresponding primary or secondary amines. These reactions can be catalyzed by various systems. For instance, nickel-catalyzed amidation provides an efficient route, and progress has been made using palladium-N-heterocyclic carbene (Pd-NHC) catalysts for the direct amidation of aryl esters. nsf.govmdpi.com Transition-metal-free conditions have also been developed, utilizing reagents like potassium tert-butoxide to mediate the reaction at room temperature. organic-chemistry.org A one-pot procedure for synthesizing secondary and tertiary amides involves the acid-promoted condensation of potassium acyltrifluoroborates (KATs) with amines, followed by oxidation. rsc.orgnih.gov

The table below summarizes various catalytic systems and reagents used for the amidation of esters, which are applicable to this compound.

| Amide Type | Reagent/Catalyst | Conditions | Key Features |

| Primary | Sodium amidoborane (NaNH₂BH₃) | Room Temperature, THF | Rapid (completes in ~5 mins), catalyst-free, quantitative conversion. nih.gov |

| Primary | (NH₄)₂CO₃ | Room Temperature, DMSO | Metal-free conditions. organic-chemistry.org |

| Secondary | Potassium tert-butoxide | Room Temperature | Transition-metal-free, suitable for various amines. organic-chemistry.org |

| Secondary | Diboronic acid anhydride (B1165640) (DBAA) | Dehydrative condensation | Effective for reactions with aqueous methylamine. rsc.org |

| Secondary/Tertiary | Ni/NHC systems | 140 °C, Toluene | Effective for a broad range of esters and amines without an external base. mdpi.com |

| Secondary/Tertiary | Pd-NHC complexes | High Temperature | Suitable for amidation of aryl esters with anilines. nsf.gov |

| Secondary/Tertiary | Potassium Acyltrifluoroborates (KATs) + Amine, then H₂O₂ | One-pot, mild conditions | Avoids traditional coupling agents. rsc.orgnih.gov |

Reduction to Alcohol or Aldehyde Derivatives

The ester functionality of this compound can be selectively reduced to either the corresponding primary alcohol, 2-(5-chloropyridin-2-yl)ethanol, or the aldehyde, 2-(5-chloropyridin-2-yl)acetaldehyde. The choice of reducing agent is critical for controlling the reaction outcome.

Reduction to Alcohol: Powerful hydride reagents such as lithium aluminum hydride (LAH) are highly effective for the reduction of esters to primary alcohols. harvard.edu LAH is a non-selective reagent that will also reduce other carbonyl-containing functional groups. harvard.edu Lithium borohydride (B1222165) (LiBH₄) is a milder alternative that is commonly used for the selective reduction of esters to alcohols, particularly in the presence of functional groups like carboxylic acids or tertiary amides that it does not readily reduce. harvard.edu

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than esters. This conversion requires specialized reagents that can deliver a single hydride equivalent and are less reactive. One common method involves the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). Under these conditions, a stable tetrahedral intermediate is formed, which upon aqueous workup, hydrolyzes to the desired aldehyde.

The following table outlines the common reagents for the reduction of esters.

| Product | Reagent | Typical Conditions | Notes |

| Alcohol | Lithium Aluminum Hydride (LAH) | Ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent. harvard.edu |

| Alcohol | Lithium Borohydride (LiBH₄) | Ether or THF | Milder than LAH, offers better selectivity for esters over some other functional groups. harvard.edu |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Hexane (B92381), -78 °C, then aqueous workup | Allows for the partial reduction of the ester to the aldehyde. |

Reactions at the Alpha-Carbon of the Acetate Group

The methylene (B1212753) group (α-carbon) adjacent to the carbonyl of the ester in this compound is activated, making its protons acidic and enabling a variety of carbon-carbon bond-forming reactions.

Enolate Formation and Alkylation Reactions

The α-protons of this compound can be abstracted by a strong, non-nucleophilic base to form a resonance-stabilized enolate. masterorganicchemistry.com A common base for this purpose is lithium diisopropylamide (LDA), which is strong enough to irreversibly deprotonate the ester at low temperatures. masterorganicchemistry.comlibretexts.org

Once formed, this enolate is a potent nucleophile and can react with various electrophiles, most notably alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. masterorganicchemistry.comlibretexts.org This alkylation reaction is a cornerstone of synthetic organic chemistry, allowing for the extension of the carbon chain. The general steps for this process, analogous to the malonic ester synthesis, are:

Enolate Formation: Treatment of the ester with a strong base like LDA in an aprotic solvent (e.g., THF) at low temperature. libretexts.org

Alkylation: Addition of an alkyl halide (e.g., methyl iodide, benzyl bromide) to the enolate solution. libretexts.org

This sequence introduces an alkyl group at the carbon alpha to the ester, yielding Methyl 2-alkyl-2-(5-chloropyridin-2-yl)acetate derivatives.

Aldol (B89426) Condensations and Knoevenagel Condensations

The enolate derived from this compound can also participate in condensation reactions with carbonyl compounds.

Aldol-type Reactions: The enolate can act as a nucleophile and attack the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction, a variation of the Claisen condensation for esters, forms a β-hydroxy ester after protonation. Subsequent dehydration can lead to an α,β-unsaturated ester.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. mdpi.comnih.gov this compound can serve as the active methylene component. The reaction with an aldehyde (R-CHO) would proceed via the formation of the enolate, which then attacks the aldehyde. Elimination of water from the resulting aldol-type adduct yields an α,β-unsaturated product, specifically a substituted Methyl 2-(5-chloropyridin-2-yl)acrylate. Boric acid has been shown to be an effective catalyst for Knoevenagel condensations. mdpi.com

Acylation Reactions

The enolate of this compound can be acylated by reacting it with an acylating agent, such as an acid chloride or an anhydride. This reaction, known as a crossed Claisen condensation, results in the formation of a β-keto ester. For example, reaction of the enolate with acetyl chloride would introduce an acetyl group at the α-carbon, yielding Methyl 3-oxo-2-(5-chloropyridin-2-yl)butanoate. This transformation is valuable for synthesizing 1,3-dicarbonyl compounds, which are versatile precursors for other molecules, including various heterocycles.

Cycloaddition and Heterocyclic Annulation Reactions Initiated by the Compoundresearchgate.netresearchgate.net

This compound can serve as a building block for the synthesis of more complex heterocyclic systems. The reactive sites at the ester group and the α-carbon allow for its incorporation into annulation strategies.

For instance, derivatives of this compound can be used in reactions leading to fused heterocyclic systems. One potential pathway involves the reaction of the α-carbon with suitable electrophiles that also contain a nucleophilic site, leading to a cyclization cascade. A relevant example from the literature involves the reaction of acylmethyl-2-chloropyridinium salts with active methylene compounds like ethyl cyanoacetate, which can be cyclized to form indolizine (B1195054) derivatives. researchgate.net By analogy, after suitable modification, the active methylene group of this compound could potentially be employed in similar cyclization strategies to construct fused nitrogen-containing heterocycles.

Furthermore, the Knoevenagel condensation products derived from this compound (α,β-unsaturated esters) are excellent Michael acceptors and can participate in aza-Diels-Alder reactions or other cycloadditions to form complex ring systems. mdpi.com For example, reaction with a diene could lead to a [4+2] cycloaddition, forming a six-membered ring.

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The incorporation of unique building blocks into MCRs is a key strategy for accessing novel chemical scaffolds. This compound possesses distinct structural features that suggest its potential as a valuable component in various MCRs, although specific examples in the scientific literature are not extensively documented.

The reactivity of this compound is primarily centered around two key functional areas: the active methylene group (the -CH2- group adjacent to the ester carbonyl) and the electrophilic and nucleophilic nature of the chloropyridine ring. The protons on the α-carbon of the acetate moiety are acidic and can be removed by a base to form a nucleophilic enolate. libretexts.orgmsu.edu This enolate can then participate in a variety of carbon-carbon bond-forming reactions, a fundamental step in many MCRs. Furthermore, the pyridine ring itself can influence the reaction through its electronic properties and ability to coordinate with catalysts.

Hypothetical Participation in Multicomponent Reactions:

While direct, published examples of this compound in multicomponent reactions are scarce, its structural motifs suggest plausible roles in well-established MCRs.

One such possibility is in Hantzsch-type dihydropyridine (B1217469) synthesis . The classical Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium acetate. A variation of this reaction could potentially utilize this compound as the active methylene component. In this hypothetical scenario, the enolate generated from this compound would react with an aldehyde and another active methylene compound in the presence of a nitrogen source to construct a substituted dihydropyridine ring. The resulting structure would be appended with the 5-chloropyridin-2-yl moiety, offering a route to novel heterocyclic systems.

Another area of potential application is in Ugi and Passerini-type reactions . These are isocyanide-based MCRs that are highly versatile for the synthesis of peptide-like structures and other complex amides. While this compound would not directly participate as one of the primary components in its current form, it could be chemically modified to fit into these reaction schemes. For instance, the ester functionality could be hydrolyzed to the corresponding carboxylic acid, which could then act as the acidic component in an Ugi or Passerini reaction. This would lead to the incorporation of the 2-(5-chloropyridin-2-yl)acetyl group into the final product.

The following table outlines the hypothetical components and potential products of such multicomponent reactions involving a derivative of this compound.

| Reaction Type | Hypothetical Reactant 1 | Hypothetical Reactant 2 | Hypothetical Reactant 3 | Hypothetical Reactant 4 | Potential Product Class |

| Hantzsch-type | Aldehyde | β-Ketoester | This compound | Ammonium Acetate | Substituted Dihydropyridines |

| Ugi Reaction | Aldehyde/Ketone | Amine | Isocyanide | 2-(5-chloropyridin-2-yl)acetic acid | α-Acylamino Amides |

| Passerini Reaction | Aldehyde/Ketone | Isocyanide | 2-(5-chloropyridin-2-yl)acetic acid | - | α-Acyloxy Amides |

Table 1: Hypothetical Multicomponent Reactions